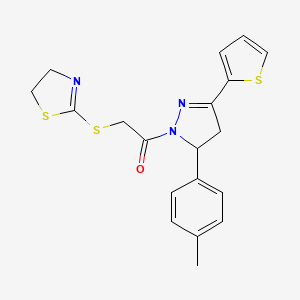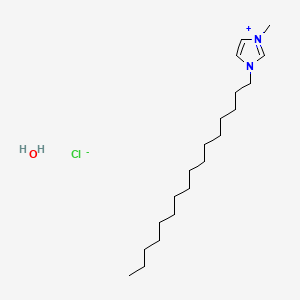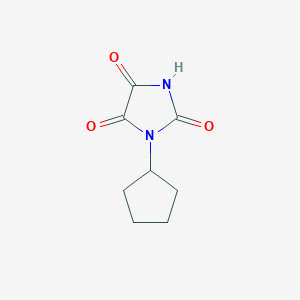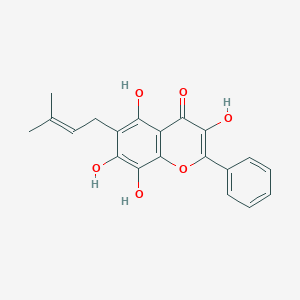
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
説明
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase enzymes. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, making it a potential target for cancer therapy. In recent years, BPTES has gained significant attention as a potential anti-cancer drug candidate due to its promising results in preclinical studies.
作用機序
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide selectively targets the glutaminase enzyme, which is responsible for catalyzing the conversion of glutamine to glutamate. Glutamate is a key metabolite that is required for cancer cell growth and survival. By inhibiting glutaminase, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide can disrupt cancer cell metabolism and induce cell death.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase by N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide leads to a decrease in glutamate production, which in turn leads to a decrease in ATP production and an increase in oxidative stress. This disruption of cancer cell metabolism ultimately leads to cell death.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in a variety of in vitro and in vivo experiments. N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has also been shown to be selective for the glutaminase enzyme, which reduces the risk of off-target effects.
However, there are also limitations to using N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide in lab experiments. N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide. One area of focus could be on developing more effective formulations of N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide that have improved solubility and bioavailability. Another area of research could be on identifying biomarkers that can be used to predict which cancer patients are most likely to respond to N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide treatment. Additionally, further preclinical studies are needed to better understand the safety and efficacy of N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide in humans.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has been extensively studied for its potential as an anti-cancer drug. In preclinical studies, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide works by targeting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide can disrupt cancer cell metabolism, leading to cell death.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-9(6-7-13-16)11(17)15-12-14-8-4-2-3-5-10(8)18-12/h2-7H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDPJWCVFVUTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7-[(2-Methylacryloyl)amino]heptyl dihydrogen phosphate](/img/structure/B3265357.png)
![1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3265361.png)

![2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3265365.png)

